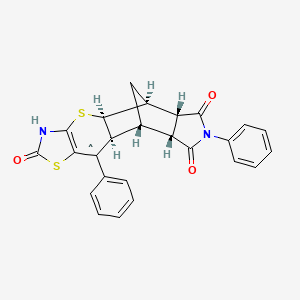
CID 156588665
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 156588665” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical substances that are used in various scientific research and industrial applications.
Preparation Methods
The preparation methods for this compound involve specific synthetic routes and reaction conditions. The synthetic routes typically include a series of chemical reactions that convert starting materials into the desired compound. These reactions may involve condensation, reduction, or substitution reactions, depending on the specific structure of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
The compound “CID 156588665” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study biochemical pathways and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it may be used in the production of pharmaceuticals, agrochemicals, or other chemical products .
Mechanism of Action
The mechanism of action of “CID 156588665” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. For example, it may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
When compared to similar compounds, “CID 156588665” may exhibit unique properties that make it particularly useful for certain applications. Similar compounds may include those with similar chemical structures or functional groups. The uniqueness of this compound can be highlighted by its specific reactivity, biological activity, or industrial utility .
Properties
Molecular Formula |
C25H19N2O3S2 |
|---|---|
Molecular Weight |
459.6 g/mol |
InChI |
InChI=1S/C25H19N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-15,17-20H,11H2,(H,26,30)/t14-,15-,17-,18+,19-,20-/m0/s1 |
InChI Key |
LIXLPTOYTCDPJN-BEUOHLRXSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]3[C@H]([C@H]1[C@H]4[C@@H]2[C](C5=C(S4)NC(=O)S5)C6=CC=CC=C6)C(=O)N(C3=O)C7=CC=CC=C7 |
Canonical SMILES |
C1C2C3C(C1C4C2[C](C5=C(S4)NC(=O)S5)C6=CC=CC=C6)C(=O)N(C3=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-](/img/structure/B12350495.png)
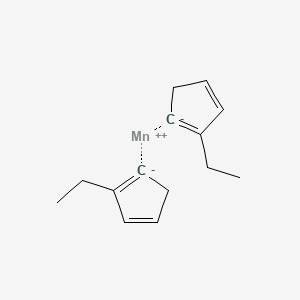
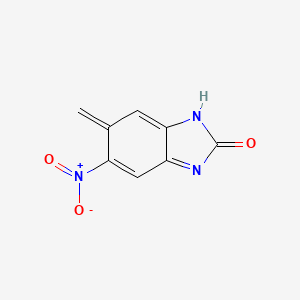


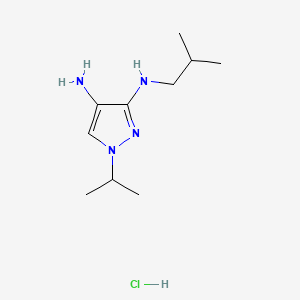

![21-Methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9-pentaen-14-one;hydrochloride](/img/structure/B12350557.png)

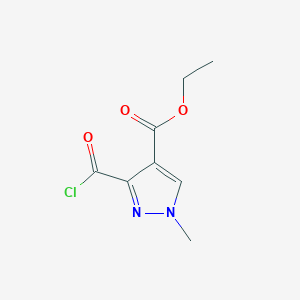
![1-[4-(Trifluoromethyl)phenyl]-piperazine,dihydrochloride](/img/structure/B12350569.png)
